

A Comparative Spectroscopic Analysis of 2,3,4-Trifluoroaniline and Its Regioisomers

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Compound of Interest

Compound Name: 2,3,4-Trifluoroaniline

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of **2,3,4-Trifluoroaniline** and its regioisomers. This guide provides a comparative analysis of their NMR, IR, Mass Spectrometry, and UV-Vis data, supported by experimental protocols to aid in their differentiation and characterization.

The precise identification of constitutional isomers is a critical aspect of chemical research and drug development. Subtle changes in the substitution pattern on an aromatic ring can significantly influence a molecule's physical, chemical, and biological properties. This guide presents a detailed spectroscopic comparison of **2,3,4-Trifluoroaniline** and its regioisomers: 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-Trifluoroaniline. By examining their unique spectral fingerprints across various analytical techniques, this document aims to provide a valuable resource for the unambiguous identification of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,3,4-Trifluoroaniline** and its regioisomers.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
|------------------------|-------------------|--|
| 2,3,4-Trifluoroaniline | CDCl ₃ | Aromatic H: 6.5-7.0 (m), NH ₂ : ~3.7 (br s) |
| 2,4,6-Trifluoroaniline | CDCl ₃ | Aromatic H: 6.62 (t, J=8.5 Hz), NH ₂ : 3.55 (br s)[1] |

Note: Data for other isomers is not readily available in a detailed format.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |
|------------------------|-------------------|---------------------------------|
| 2,3,4-Trifluoroaniline | CDCl ₃ | Data not readily available |
| 2,3,6-Trifluoroaniline | - | Spectra available[2] |
| 2,4,6-Trifluoroaniline | - | Spectra available[3] |

Note: Specific chemical shift values for many isomers are not publicly available.

Table 3: ¹⁹F NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |
|------------------------|-------------------|---------------------------------|
| 2,3,4-Trifluoroaniline | CDCl ₃ | Spectra available[4] |
| 2,3,5-Trifluoroaniline | - | Spectra available[5] |
| 2,3,6-Trifluoroaniline | - | Spectra available[2] |
| 3,4,5-Trifluoroaniline | - | Spectra available[6] |

Note: Specific chemical shift values for many isomers are not publicly available.

Table 4: IR Spectroscopic Data

| Compound | Technique | Key Absorption Bands (cm ⁻¹) |
|------------------------|-----------|--|
| 2,3,6-Trifluoroaniline | Neat | N-H stretching, C-F stretching, Aromatic C-C stretching[2] |
| 2,4,6-Trifluoroaniline | ATR | N-H stretching, C-F stretching, Aromatic C-C stretching[3] |
| 3,4,5-Trifluoroaniline | KBr | N-H stretching, C-F stretching, Aromatic C-C stretching[6] |

Note: Specific peak assignments require access to the full spectral data.

Table 5: Mass Spectrometry Data

| Compound | Ionization Method | Key Fragments (m/z) |
|------------------------|-------------------|--|
| 2,3,6-Trifluoroaniline | GC-MS | Molecular Ion: 147, and other fragments[2] |

Note: The molecular weight of all trifluoroaniline isomers is 147.10 g/mol . Fragmentation patterns will differ based on the fluorine substitution.

Table 6: UV-Vis Spectroscopic Data

| Compound | Solvent | λ_{max} (nm) |
|----------------------------|---------|-----------------------------|
| Data not readily available | | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing spectroscopic data. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the trifluoroaniline isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is typically used.
- **^1H NMR Acquisition:** A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C spectrum is acquired. A wider spectral width (e.g., 250 ppm) is used.
- **^{19}F NMR Acquisition:** A proton-decoupled ^{19}F spectrum is acquired. The spectral width will depend on the chemical shift range of the fluorine atoms.
- **Data Analysis:** Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Analysis of chemical shifts, coupling constants (J-values), and multiplicities allows for the elucidation of the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** The spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as N-H stretching (amine), C-F stretching, and aromatic C-H and C=C vibrations. The fingerprint region ($<1500 \text{ cm}^{-1}$) is particularly useful for distinguishing between isomers.

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** For volatile compounds like trifluoroanilines, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

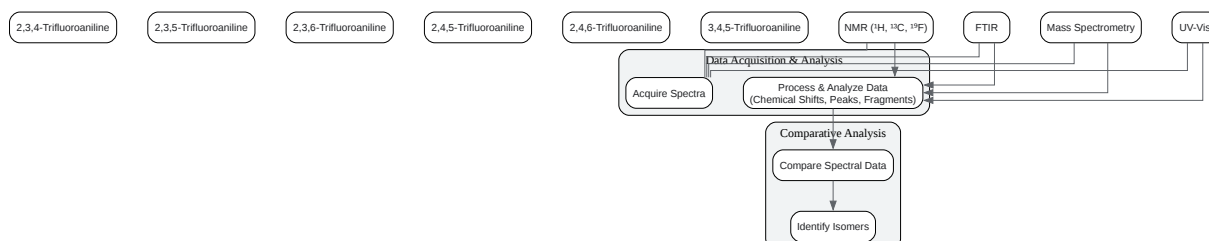
- **Mass Analysis:** A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The mass spectrum reveals the molecular ion peak (M^+), which confirms the molecular weight of the compound. The fragmentation pattern provides structural information, as different isomers will fragment in distinct ways upon ionization.

UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1 AU).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used to scan a range of wavelengths (e.g., 200-400 nm).
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) are determined. These values are characteristic of the electronic structure of the molecule and can be used to differentiate between isomers.

Visualization of the Comparative Workflow

The logical workflow for the spectroscopic comparison of **2,3,4-Trifluoroaniline** and its regioisomers can be visualized as follows:



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Workflow for Spectroscopic Comparison

This guide provides a foundational framework for the spectroscopic comparison of trifluoroaniline isomers. For definitive identification, it is recommended to acquire and analyze the full spectral data for each isomer under consistent experimental conditions.

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